molecular formula C22H19BrN2O2 B8344538 tert-butyl 5-bromo-3-(quinolin-3-yl)-1H-indole-1-carboxylate

tert-butyl 5-bromo-3-(quinolin-3-yl)-1H-indole-1-carboxylate

Cat. No.: B8344538
M. Wt: 423.3 g/mol
InChI Key: BXWBCKVVQTXTSJ-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3-(quinolin-3-yl)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C22H19BrN2O2 and its molecular weight is 423.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H19BrN2O2

Molecular Weight

423.3 g/mol

IUPAC Name

tert-butyl 5-bromo-3-quinolin-3-ylindole-1-carboxylate

InChI

InChI=1S/C22H19BrN2O2/c1-22(2,3)27-21(26)25-13-18(17-11-16(23)8-9-20(17)25)15-10-14-6-4-5-7-19(14)24-12-15/h4-13H,1-3H3

InChI Key

BXWBCKVVQTXTSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate (1.750 g, 4.146 mmol, synchem), 3-quinolineboronic acid (1.076 g, 6.22 mmol), Pd(PPh3)4 (0.240 g, 0.207 mmol) and potassium carbonate ((1.719 g, 12.439 mmol) in dioxane (3.0 mL) was added H2O (1.0 mL) and the reaction was heated at 60° C. for 42 h. Saturated NaHCO3 solution (5.0 mL) was added to the mixture. The resulting mixture was extracted with EtOAc. The organic phases were combined, dried with sodium sulfate, filtered, and concentrated. The residue was purified by silica gel chromatography to give tert-butyl 5-bromo-3-(quinolin-3-yl)-1H-indole-1-carboxylate (642 mg, 36.6%) as a white foam. MS (ESI, pos. ion) m/z: 423 (M+1); 1H NMR (400 MHz, DMSO-d6) δ ppm 1.68 (s, 9H), 7.62 (dd, J=8.8, 1.8 Hz, 1H), 7.67 (t, J=7.8 Hz, 1H), 7.79 (t, J=7.3 Hz, 1H), 8.07 (d, J=8.5 Hz, 1H), 8.13-8.20 (m, 3H), 8.30 (s, 1H), 8.74 (d, J=1.5 Hz, 1H), 9.26 (d, J=2.0 Hz, 1H)
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1.076 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

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